molecular formula C16H21N9 B12262665 N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine

N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B12262665
M. Wt: 339.40 g/mol
InChI Key: AINRXSRGTFTNHY-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine: is a complex organic compound with a unique structure that combines a purine derivative with a piperazine and pyrimidine moiety

Properties

Molecular Formula

C16H21N9

Molecular Weight

339.40 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H21N9/c1-22(2)16-17-5-4-12(21-16)24-6-8-25(9-7-24)15-13-14(18-10-19-15)23(3)11-20-13/h4-5,10-11H,6-9H2,1-3H3

InChI Key

AINRXSRGTFTNHY-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Derivative: The synthesis begins with the preparation of 9-methyl-9H-purin-6-amine, which is achieved through the methylation of adenine.

    Piperazine Derivative Formation: The next step involves the reaction of the purine derivative with piperazine to form 4-(9-methyl-9H-purin-6-yl)piperazine.

    Pyrimidine Derivative Formation: Finally, the piperazine derivative is reacted with a pyrimidine derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-methyl-9H-purin-6-amine: A simpler purine derivative with similar structural features.

    N,N-dimethyl-9H-purin-6-amine: Another purine derivative with dimethyl substitution.

    4-(9-methyl-9H-purin-6-yl)piperazine: A related compound with a piperazine moiety.

Uniqueness

N,N-dimethyl-4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its combination of purine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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